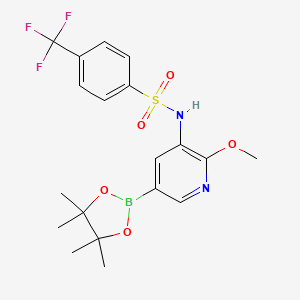
2-(9-Oxo-9H-fluoren-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Oxo-9H-fluoren-2-yl)acetic acid is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound is characterized by a fluorenone moiety attached to an acetic acid group, making it a derivative of fluorenone. It is a yellow solid at room temperature and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Oxo-9H-fluoren-2-yl)acetic acid typically involves the reaction of fluorenone with bromoacetic acid under basic conditions. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include fluorenone, bromoacetic acid, and a strong base such as sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
2-(9-Oxo-9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed.
Major Products
The major products formed from these reactions include fluorenone derivatives, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(9-Oxo-9H-fluoren-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(9-Oxo-9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its chemical structure and the functional groups present. The fluorenone moiety is known to interact with biological macromolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(9-Oxo-9H-thioxanthen-2-yl)acetic acid: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the fluorenone moiety.
2-(9-Oxo-9H-fluoren-2-yl)propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.
Uniqueness
2-(9-Oxo-9H-fluoren-2-yl)acetic acid is unique due to its specific combination of the fluorenone moiety and the acetic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(9-oxofluoren-2-yl)acetic acid |
InChI |
InChI=1S/C15H10O3/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-7H,8H2,(H,16,17) |
InChI Key |
IGTMULJZPOLSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


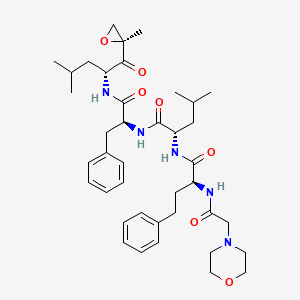
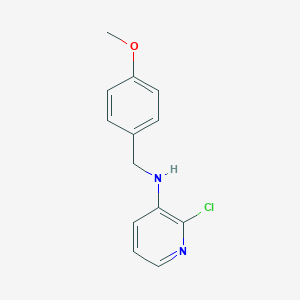
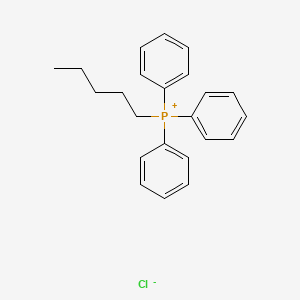
![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)
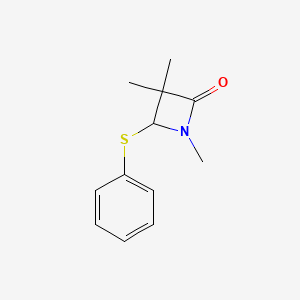
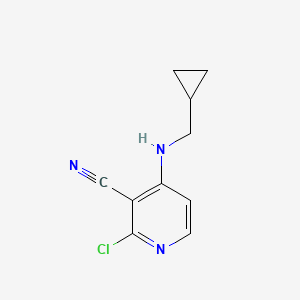
![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)
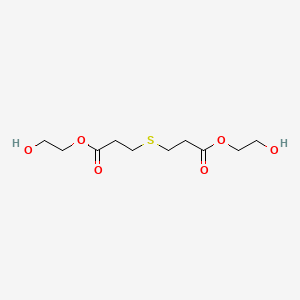

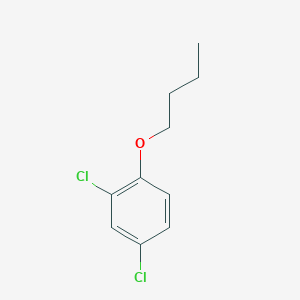
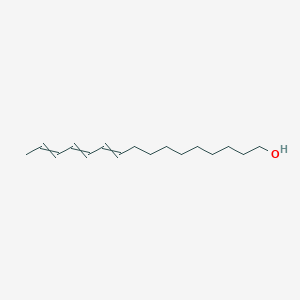
![Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14127507.png)
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
